Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid characterized by three double bonds located at the 7th, 10th, and 13th carbon positions. This compound is part of a broader class of trienoic acids which are noted for their unique structural and functional properties. The molecular formula for octadeca-7,10,13-trienoic acid is .
The synthesis of octadeca-7,10,13-trienoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the correct stereochemistry and yield. Techniques like gas chromatography may be employed for purification and analysis of the synthesized compounds .
The molecular structure of octadeca-7,10,13-trienoic acid features three double bonds in a linear arrangement along an eighteen-carbon backbone. The specific configuration of these double bonds (cis or trans) significantly influences the compound's properties and biological activity.
Octadeca-7,10,13-trienoic acid can participate in various chemical reactions typical of unsaturated fatty acids:
The reactivity of the double bonds allows for selective functionalization which can be exploited in synthetic organic chemistry to create derivatives with specific properties .
The mechanism of action for octadeca-7,10,13-trienoic acid primarily relates to its role as a signaling molecule within cells. It may influence cellular processes such as inflammation and apoptosis through modulation of cell membrane fluidity and interaction with membrane proteins.
Research indicates that trienoic acids like octadeca-7,10,13-trienoic acid may exhibit cytotoxic effects against tumor cell lines by inhibiting topoisomerase I activity, suggesting potential applications in cancer therapy .
Relevant data on melting point or boiling point may vary based on purity and specific isomer configurations but are generally lower than those of saturated counterparts due to the presence of double bonds .
Octadeca-7,10,13-trienoic acid has several applications in scientific research:
The biosynthesis of octadeca-7,10,13-trienoic acid (commonly notated as 7,10,13-18:3) exemplifies the sophisticated enzymatic machinery governing polyunsaturated fatty acid (PUFA) metabolism in biological systems. This C18 trienoic acid is synthesized through sequential desaturation and elongation reactions primarily acting on essential fatty acid precursors. The pathway initiates with α-linolenic acid (ALA; 9,12,15-18:3), which undergoes a series of positional modifications catalyzed by membrane-bound enzyme complexes in the endoplasmic reticulum [2] [5].
Key enzymatic players include front-end desaturases (notably FADS2 and FADS3) and elongases (ELOVL family proteins). The process begins with Δ6-desaturation of ALA by FADS2 to form stearidonic acid (6,9,12,15-18:4), followed by two-carbon chain elongation via ELOVL5 to yield eicosa-8,11,14,17-tetraenoic acid (20:4). Subsequent Δ5-desaturation by FADS1 produces eicosapentaenoic acid (EPA; 20:5), which then undergoes retroconversion through β-oxidation to yield octadeca-7,10,13-trienoic acid. This pathway highlights the tight coupling between elongation, desaturation, and partial β-oxidation cycles in generating specific positional isomers of C18 fatty acids [4] [5].
The substrate specificity of these enzymes critically determines metabolic outcomes. FADS2 exhibits broad catalytic plasticity but demonstrates higher affinity for n-3 substrates compared to n-6 or n-9 fatty acids, creating a metabolic hierarchy that influences 7,10,13-18:3 production rates under varying physiological conditions [5]. Meanwhile, ELOVL5 preferentially elongates C18-C20 PUFAs, positioning it as a gatekeeper in this biosynthetic cascade.
The distinctive double bond geometry of octadeca-7,10,13-trienoic acid arises from the regiospecific actions of desaturases operating at defined carbon positions. Unlike the more extensively studied Δ5, Δ6, and Δ9 desaturases, the Δ13-desaturase activity (catalyzed primarily by FADS3) plays a pivotal role in establishing the terminal unsaturation at the 13-14 position. Research demonstrates that FADS3 specifically recognizes trans-vaccenate (11t-18:1) as a substrate, introducing a cis double bond at the Δ13 position to generate the 11t,13c-18:2 conjugated intermediate, which can be further metabolized [3].
The Δ7-desaturase function, recently attributed to FADS1, provides another critical modification step. FADS1-expressing cells convert 11-20:1 (eicosa-11-enoic acid) to 7,11-20:2 through Δ7-desaturation. After chain shortening, this contributes to 7,10,13-18:3 formation. This represents a paradigm shift in desaturase biology, as FADS1 was previously considered exclusively a Δ5-desaturase [5]. Meanwhile, Δ10-desaturase activity remains less characterized in mammals but has been observed in microbial systems where it participates in conjugated linoleic acid production, potentially contributing to alternative 7,10,13-18:3 biosynthetic routes through isomerization reactions [1].
Table 1: Desaturases Involved in 7,10,13-18:3 Biosynthesis
Desaturase | Gene | Primary Substrate | Product | Catalytic Role in Pathway |
---|---|---|---|---|
Δ6-desaturase | FADS2 | α-Linolenic acid (9,12,15-18:3) | Stearidonic acid (6,9,12,15-18:4) | Initial desaturation step |
Δ5-desaturase | FADS1 | Eicosa-8,11,14,17-tetraenoic acid (20:4) | EPA (5,8,11,14,17-20:5) | Precursor for retroconversion |
Δ13-desaturase | FADS3 | Trans-vaccenic acid (11t-18:1) | 11t,13c-18:2 | Terminal double bond formation |
Δ7-desaturase | FADS1 | Eicosa-11-enoic acid (20:1) | 7,11-20:2 | Precursor for 7,10,13 backbone |
Octadeca-7,10,13-trienoic acid occupies a unique metabolic niche intersecting with essential fatty acid pathways. Its biosynthesis directly competes with linoleic acid (LA; 9,12-18:2) and α-linolenic acid (ALA; 9,12,15-18:3) metabolism due to shared enzymatic machinery. During essential fatty acid deficiency (EFAD), the 7,10,13-18:3 pathway gains prominence as the preferred n-9 pathway (oleate-derived) is upregulated, leading to increased Mead acid (5,8,11-20:3) production via Δ6-desaturation of 18:1n-9. Octadeca-7,10,13-trienoic acid can function as an intermediate in this compensatory pathway [4] [5].
This metabolic interplay has physiological implications:
The concentration of 7,10,13-18:3 in tissues reflects this metabolic cross-talk, with hepatic levels increasing during EFAD while ALA and LA derivatives decrease proportionally [4].
Octadeca-7,10,13-trienoic acid belongs to the non-conjugated triene family, characterized by methylene-interrupted double bonds (C7-C8, C10-C11, C13-C14). This contrasts sharply with conjugated linoleic acid (CLA) isomers like (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid where double bonds alternate without methylene separation. The biosynthetic pathways diverge significantly:
Table 2: Biosynthetic Comparison of Conjugated vs. Non-Conjugated C18 Trienes
Characteristic | Non-Conjugated (e.g., 7,10,13-18:3) | Conjugated (e.g., 6,10,12-18:3) |
---|---|---|
Primary Precursors | α-Linolenic acid, Oleic acid | Linoleic acid, Trans-vaccenic acid |
Key Desaturases | FADS1 (Δ7), FADS2 (Δ6), FADS3 (Δ13) | Δ9, Δ12, Δ13-desaturases; Isomerases |
Elongation Steps | Requires C20 intermediates | Typically direct modification of C18 backbone |
Geometrical Isomers | All-cis configuration predominant | Mixed cis/trans configurations |
Major Pathway | Aerobic, cytochrome b5-dependent desaturation | Anaerobic isomerization; Radical-mediated mechanisms |
Stereochemical Control | High specificity via enzyme-substrate complexes | Often produces isomer mixtures requiring purification |
Non-conjugated trienes like 7,10,13-18:3 are synthesized predominantly through aerobic desaturation pathways employing cytochrome b5-electron transport systems. This yields exclusive cis-configuration double bonds with precise methylene interruption. In contrast, conjugated trienes frequently arise through biohydrogenation by rumen bacteria or autoxidative processes that generate positional and geometric isomer mixtures. For example, (6Z,10E,12Z)-18:3 synthesis requires careful control of Wittig reaction conditions or enzymatic stereoselection to avoid contaminating isomers like 6E,10E,12Z or 6Z,10Z,12E [1].
The metabolic fates also differ substantially. Conjugated trienes often serve as pheromone precursors in insects or exhibit potent physiological effects (e.g., anticarcinogenic activity), while non-conjugated isomers like 7,10,13-18:3 primarily function as metabolic intermediates or membrane constituents. Interestingly, both pathways demonstrate evolutionary conservation across kingdoms: plants utilize conjugated trienes in defense responses, while mammals produce non-conjugated isomers as components of adaptive metabolic pathways [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: